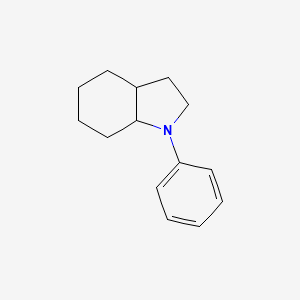![molecular formula C16H26OS3 B14315167 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene CAS No. 114175-62-1](/img/no-structure.png)
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propyl chain bearing three ethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene typically involves multi-step organic reactions. One common approach is the alkylation of 1-methoxy-4-propylbenzene with ethylsulfanyl reagents under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethylsulfanyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity. The methoxy group can influence the compound’s electronic properties, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-propylbenzene: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
1-Methoxy-4-[1,2,3-tris(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to variations in steric and electronic effects.
Uniqueness
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is unique due to the presence of three ethylsulfanyl groups, which impart distinct chemical and physical properties
Propriétés
| 114175-62-1 | |
Formule moléculaire |
C16H26OS3 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene |
InChI |
InChI=1S/C16H26OS3/c1-5-18-12-15(19-6-2)16(20-7-3)13-8-10-14(17-4)11-9-13/h8-11,15-16H,5-7,12H2,1-4H3 |
Clé InChI |
ZHRSCOKUZBQLQN-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(C(C1=CC=C(C=C1)OC)SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


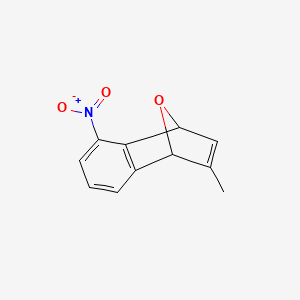
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
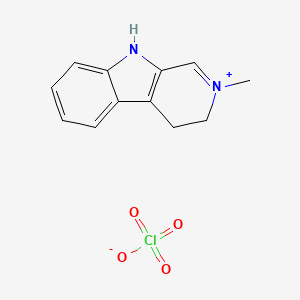
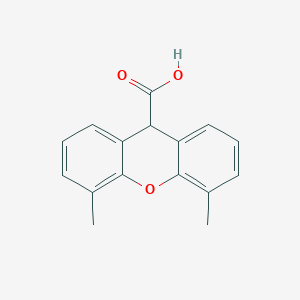
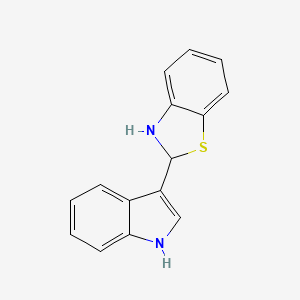
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
